molecular formula C15H15N3O2S B2866743 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide CAS No. 518017-59-9

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B2866743
CAS No.: 518017-59-9
M. Wt: 301.36
InChI Key: KBGLNLLFEYKZNY-UHFFFAOYSA-N
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Description

“N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide” is a chemical compound with the formula C16H16N2O2S . It has a net charge of 0, an average mass of 300.377, and a mono-isotopic mass of 300.09325 .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C16H16N2O2S/c1- 16 (2) 8- 11- 13 (12 (19) 9- 16) 21- 15 (17- 11) 18- 14 (20) 10- 6- 4- 3- 5- 7- 10/h3- 7H,8- 9H2,1- 2H3, (H,17,18,20) . The SMILES string is CC1 (CC2=C (C (=O)C1)SC (=N2)NC (=O)C3=CC=CC=C3)C .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a net charge of 0, an average mass of 300.377, and a mono-isotopic mass of 300.09325 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One research area involves the synthesis of new thiazole and pyrazole derivatives based on similar molecular scaffolds for antimicrobial applications. For example, Gouda et al. (2010) explored the synthesis of some new thiazole and pyrazole derivatives, evaluating their antimicrobial properties. Some synthesized compounds showed promising activities, indicating the potential of such chemical structures in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Antituberculosis Activity

In another study, Moraski et al. (2011) reported on the synthesis of imidazo[1,2-a]pyridine-3-carboxamides with potent activity against multi- and extended drug-resistant strains of tuberculosis. This work highlights the potential of structurally related compounds in addressing challenging infectious diseases through novel therapeutic agents (Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011).

Antioxidant Studies

Research by Ahmad et al. (2012) focused on synthesizing novel compounds containing benzothiazole structures for antioxidant studies. The study demonstrated that these compounds possess moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Antimycobacterial Activity

Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, showing significant antimycobacterial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This study contributes to the ongoing search for effective treatments against tuberculosis, underscoring the relevance of such chemical frameworks in medicinal chemistry (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-15(2)6-10-12(11(19)7-15)21-14(17-10)18-13(20)9-4-3-5-16-8-9/h3-5,8H,6-7H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGLNLLFEYKZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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